6-Chloro-4-iodo-1H-indazole-3-carboxylic acid (CAS 887568-32-3): A Trifunctional Scaffold for Advanced Kinase Inhibitor Discovery
6-Chloro-4-iodo-1H-indazole-3-carboxylic acid (CAS 887568-32-3): A Trifunctional Scaffold for Advanced Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, the rapid discovery of highly selective kinase inhibitors relies heavily on the availability of "privileged scaffolds"—molecular cores that inherently mimic the binding motifs of natural substrates while offering multiple vectors for structural diversification. 6-Chloro-4-iodo-1H-indazole-3-carboxylic acid (CAS 887568-32-3) is a premier example of such a scaffold.
This highly functionalized indazole derivative has become a cornerstone in the development of targeted therapies, particularly for inhibiting Phosphoinositide 3-Kinases (PI3Kδ/γ), Glycogen Synthase Kinase-3β (GSK-3β), and p21-Activated Kinase 1 (PAK1) [1]. As a Senior Application Scientist, I have designed this technical guide to dissect the chemoselective logic of this molecule, providing researchers with field-proven, self-validating protocols for its orthogonal functionalization.
Structural and Physiochemical Profiling
The true value of CAS 887568-32-3 lies in its trifunctional nature. Each functional group possesses a distinct reactivity profile, allowing for sequential, predictable modifications without the need for excessive protecting group manipulation.
-
N1/N2 Indazole Core: Acts as an essential ATP-competitive hinge-binding motif. The N-H acts as a hydrogen bond donor, while the N2 acts as an acceptor, anchoring the molecule within the kinase hinge region [2].
-
C3-Carboxylic Acid (pKa ~3.8): Provides a direct vector for amide coupling. This position typically projects toward the solvent-exposed region or the ribose-binding pocket of the kinase, making it ideal for installing solubilizing groups.
-
C4-Iodo (Soft Electrophile): The carbon-iodine bond has a relatively low bond dissociation energy (BDE). It is highly reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), allowing for the installation of bulky aryl groups that access deep affinity pockets (such as the tryptophan shelf in PI3Kδ) [3].
-
C6-Chloro (Hard Electrophile): The carbon-chlorine bond has a higher BDE, rendering it inert under mild Pd-catalyzed conditions. It serves a dual purpose: it acts as a metabolic blocker against oxidative degradation and occupies hydrophobic sub-pockets to enhance ligand lipophilic efficiency (LLE).
Table 1: Physicochemical & Reactivity Profile
| Property | Value / Characteristic | Impact on Drug Design & Synthesis |
| Molecular Weight | 322.49 g/mol | Leaves ~175 g/mol for derivatization before hitting Lipinski's Rule of 5 limits. |
| C4-Iodo BDE | ~65 kcal/mol | Highly reactive; enables low-temperature Pd-coupling, preserving the C6-Cl bond. |
| C6-Chloro BDE | ~81 kcal/mol | Metabolically stable; acts as a lipophilic anchor; requires harsh conditions to react. |
| C3-COOH pKa | ~3.5 - 4.0 | Requires activation (e.g., HATU) for amidation; acts as a potential Pd-catalyst poison if left unprotected. |
| Indazole N1 pKa | ~14.0 | Requires a strong base (e.g., NaH) for efficient N-protection (e.g., SEM-Cl). |
Mechanistic Utility in Kinase Inhibition
The spatial arrangement of substituents on CAS 887568-32-3 is not coincidental; it is perfectly mapped to the ATP-binding site of several critical oncogenic kinases. For instance, in the PI3K/AKT signaling pathway, aberrant activation drives tumor proliferation. By utilizing this indazole scaffold, researchers can synthesize inhibitors that outcompete ATP. The indazole core binds the hinge, the C3-amide interacts with the affinity pocket, and the C4-aryl group (installed via the iodo group) induces a conformational shift in the kinase, leading to high isoform selectivity (e.g., PI3Kδ over PI3Kα) [1].
PI3K/AKT signaling pathway illustrating the intervention point for indazole inhibitors.
Experimental Workflows: Orthogonal Functionalization
To maximize the utility of CAS 887568-32-3, experiments must be sequenced logically. The causality dictates that N-protection must occur first to prevent N-alkylation/arylation side reactions. Amidation of the C3-carboxylic acid should follow, neutralizing the acidic proton that could otherwise poison palladium catalysts. Finally, the C4-iodo group is subjected to cross-coupling, allowing for late-stage diversification [4].
Protocol A: N1-Protection with SEM (Self-Validating)
Causality: We utilize SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) rather than THP (Tetrahydropyran). SEM provides superior solubility for highly halogenated indazoles and avoids the creation of diastereomeric mixtures (which THP introduces via its chiral center), simplifying NMR characterization.
-
Reaction: Dissolve CAS 887568-32-3 (1.0 eq) in anhydrous DMF (0.2 M) under N2. Cool to 0°C.
-
Activation: Add NaH (60% dispersion in mineral oil, 2.2 eq) portion-wise. Note: 2.2 eq is required as the first equivalent deprotonates the C3-carboxylic acid. Stir for 30 mins.
-
Protection: Add SEM-Cl (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.
-
Validation (LC-MS): Quench an aliquot in MeOH. The LC-MS trace must show the disappearance of the starting material (m/z 321 [M-H]-) and the appearance of the SEM-protected intermediate (+130 m/z).
Protocol B: C3-Amide Coupling
Causality: Performing amidation prior to C4-Suzuki coupling prevents steric hindrance from bulky C4-aryl groups and neutralizes the carboxylate, which can alter the pH and solubility during subsequent basic cross-coupling steps.
-
Reaction: Dissolve the N1-SEM protected intermediate (1.0 eq) in anhydrous DMF (0.15 M).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 4 hours.
-
Validation (LC-MS): Monitor for the mass shift corresponding to the addition of the amine minus water (m/z = [M] + [Amine MW] - 18).
Protocol C: C4-Selective Suzuki-Miyaura Coupling
Causality: The C4-I bond is selectively activated over the C6-Cl bond due to its lower BDE. By keeping the temperature at 80°C and using a mild base, complete chemoselectivity is achieved.
-
Reaction: Combine the C3-amide intermediate (1.0 eq), desired Aryl-Boronic Acid (1.2 eq), and K2CO3 (2.5 eq) in a 4:1 mixture of 1,4-Dioxane/H2O.
-
Catalysis: Degas the mixture with N2 for 10 minutes. Add Pd(dppf)Cl2 (0.05 eq).
-
Heating: Heat to 80°C for 6 hours.
-
Validation (LC-MS): The mass spectrum must show the loss of iodine (-127 m/z) and the addition of the aryl group. The isotopic pattern of the C6-chlorine (3:1 ratio for 35Cl/37Cl) must remain intact, proving chemoselectivity.
Orthogonal functionalization workflow for CAS 887568-32-3.
Table 2: Comparative Reactivity & Validation Matrix
| Target Site | Transformation | Reagents | Temp | Expected Yield | Validation Matrix (LC-MS) |
| N1 | SEM Protection | SEM-Cl, NaH, DMF | 0°C to RT | >90% | +130 m/z (SEM addition) |
| C3 | Amidation | Amine, HATU, DIPEA, DMF | RT | 80-95% | +[Amine MW - 18] m/z |
| C4 | Suzuki Coupling | Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 | 80°C | 60-85% | -127 (I) + Ar m/z |
| C6 | Buchwald-Hartwig | Amine, Pd2(dba)3, BrettPhos | 110°C | 40-70% | -35 (Cl) + Amine m/z (Optional) |
References
- GlaxoSmithKline Intellectual Property Development Ltd. "Compounds" (US8609657B2). Google Patents.
-
Ombrato, R. et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." National Center for Biotechnology Information (PMC). URL:[Link]
